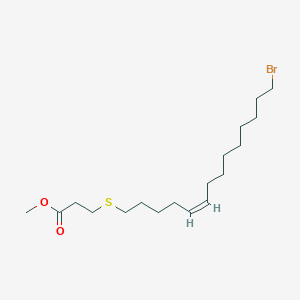
(Z)-Methyl 3-((14-bromotetradec-5-en-1-yl)thio)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Methyl 3-((14-bromotetradec-5-en-1-yl)thio)propanoate is an organic compound that features a brominated alkene chain attached to a thioester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Methyl 3-((14-bromotetradec-5-en-1-yl)thio)propanoate typically involves the reaction of a brominated alkene with a thioester precursor. One common method involves the use of methyl 3-mercaptopropanoate and 14-bromotetradec-5-ene. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is typically heated to around 75°C for 15 minutes to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-Methyl 3-((14-bromotetradec-5-en-1-yl)thio)propanoate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The brominated alkene can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (Z)-Methyl 3-((14-bromotetradec-5-en-1-yl)thio)propanoate can be used as a building block for the synthesis of more complex molecules. Its brominated alkene and thioester functionalities make it a versatile intermediate for various synthetic transformations.
Biology and Medicine
This compound may have potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents. Its unique structure could be exploited for the development of drugs targeting specific biological pathways or molecular targets.
Industry
In the materials science field, this compound can be used in the synthesis of polymers or other advanced materials with specific properties. Its brominated alkene group can participate in polymerization reactions, leading to materials with unique mechanical or chemical properties.
Wirkmechanismus
The mechanism of action of (Z)-Methyl 3-((14-bromotetradec-5-en-1-yl)thio)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioester group can undergo hydrolysis, releasing the corresponding thiol, which can further participate in biochemical reactions. The brominated alkene group can also undergo various transformations, contributing to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-Methyl 3-((14-chlorotetradec-5-en-1-yl)thio)propanoate: Similar structure but with a chlorine atom instead of bromine.
(Z)-Methyl 3-((14-iodotetradec-5-en-1-yl)thio)propanoate: Similar structure but with an iodine atom instead of bromine.
(Z)-Methyl 3-((14-fluorotetradec-5-en-1-yl)thio)propanoate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(Z)-Methyl 3-((14-bromotetradec-5-en-1-yl)thio)propanoate is unique due to the presence of the bromine atom, which can impart different reactivity and properties compared to its chlorine, iodine, or fluorine analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for certain applications.
Eigenschaften
Molekularformel |
C18H33BrO2S |
|---|---|
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
methyl 3-[(Z)-14-bromotetradec-5-enyl]sulfanylpropanoate |
InChI |
InChI=1S/C18H33BrO2S/c1-21-18(20)14-17-22-16-13-11-9-7-5-3-2-4-6-8-10-12-15-19/h5,7H,2-4,6,8-17H2,1H3/b7-5- |
InChI-Schlüssel |
WALHPDHZZJNPLC-ALCCZGGFSA-N |
Isomerische SMILES |
COC(=O)CCSCCCC/C=C\CCCCCCCCBr |
Kanonische SMILES |
COC(=O)CCSCCCCC=CCCCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



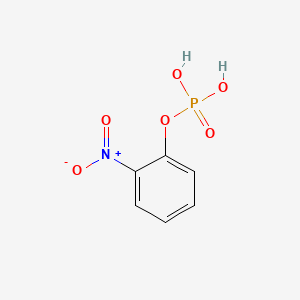
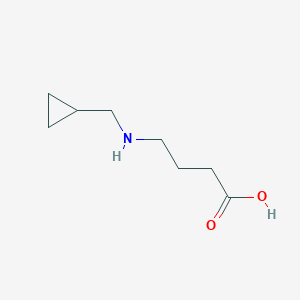
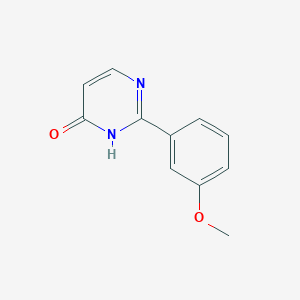
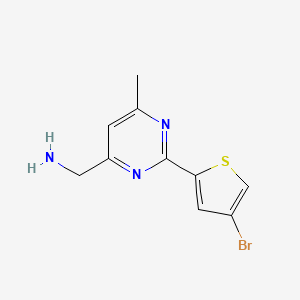
![(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B13343920.png)
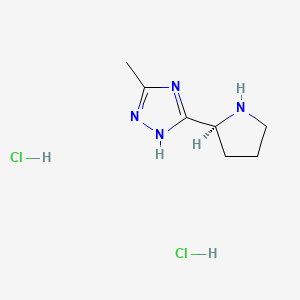
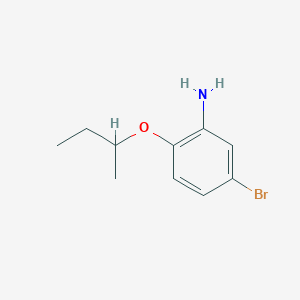
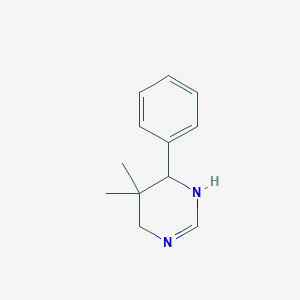

![N-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine](/img/structure/B13343955.png)
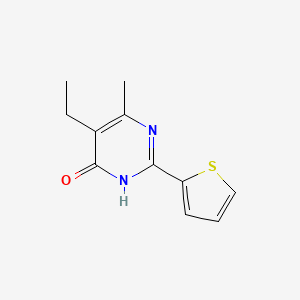
![(R)-(2'-(Benzyloxy)-[1,1'-binaphthalen]-2-yl)diphenylphosphine](/img/structure/B13343962.png)
![4-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13343967.png)
